

# The Enigmatic Profile of N-(4-ethoxyphenyl)ethanesulfonamide: A Technical Overview

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## Compound of Interest

**Compound Name:** *N*-(4-ethoxyphenyl)ethanesulfonamide

**Cat. No.:** B2376059

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## Abstract

This technical guide delves into the current scientific understanding of **N-(4-ethoxyphenyl)ethanesulfonamide**, a small molecule with limited publicly available data. Despite its structural similarity to the well-characterized analgesic phenacetin, this ethanesulfonamide derivative remains largely unexplored. This document aims to provide a comprehensive overview of the available information, including its chemical properties and a proposed synthetic route. Due to the scarcity of published research, this guide will also draw logical inferences from related compounds to suggest potential areas for future investigation. This paper highlights the significant knowledge gap and underscores the opportunity for novel research into the synthesis, biological activity, and therapeutic potential of this compound.

## Introduction

**N-(4-ethoxyphenyl)ethanesulfonamide** (CAS 57616-19-0) is an organic compound featuring a sulfonamide linkage, a functional group prevalent in a wide array of therapeutic agents. Its core structure consists of a 4-ethoxyphenyl group bonded to the nitrogen atom of an ethanesulfonamide moiety. While chemical suppliers list the compound, indicating its synthesis is feasible, the scientific literature lacks substantial research on its discovery, biological effects,

and mechanism of action. The structural resemblance to phenacetin (N-(4-ethoxyphenyl)acetamide), a once-common analgesic and antipyretic, suggests that **N-(4-ethoxyphenyl)ethanesulfonamide** could be a subject of interest for medicinal chemists and pharmacologists. This document serves as a foundational resource, consolidating the sparse existing data and proposing a logical framework for its synthesis and potential evaluation.

## Chemical and Physical Properties

A summary of the known and predicted properties of **N-(4-ethoxyphenyl)ethanesulfonamide** is presented in Table 1. This information is primarily derived from chemical supplier databases and computational predictions.

Property	Value	Source
CAS Number	57616-19-0	Synblock[1]
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO <sub>3</sub> S	Synblock[1]
Molecular Weight	229.3 g/mol	Synblock[1]
Predicted Boiling Point	352.8 ± 44.0 °C	ChemSrc[2]
Purity	≥97% (as offered by suppliers)	RHAWN[3]
GHS Pictogram	GHS07 (Exclamation mark)	Synblock[1]
Hazard Statements	H302 (Harmful if swallowed)	Synblock[1]
Precautionary Statements	P280, P305+P351+P338	Synblock[1]

Table 1: Physicochemical and Safety Data for **N-(4-ethoxyphenyl)ethanesulfonamide**

## Proposed Synthesis

While no specific literature detailing the discovery and synthesis of **N-(4-ethoxyphenyl)ethanesulfonamide** was identified, a plausible synthetic route can be proposed based on established methods for sulfonamide formation. The most direct approach would involve the reaction of 4-ethoxyaniline (p-phenetidine) with ethanesulfonyl chloride.

# Experimental Protocol: Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide

This protocol is a generalized procedure for the synthesis of sulfonamides and has not been specifically validated for the target compound.

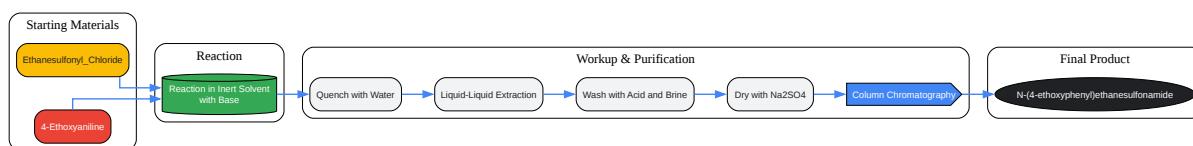
## Materials:

- 4-Ethoxyaniline (p-phenetidine)
- Ethanesulfonyl chloride
- A suitable base (e.g., pyridine, triethylamine)
- An inert solvent (e.g., dichloromethane, tetrahydrofuran)
- Hydrochloric acid (for workup)
- Sodium sulfate (for drying)
- Silica gel (for chromatography)
- Standard laboratory glassware and equipment

## Procedure:

- In a round-bottom flask, dissolve 4-ethoxyaniline in the chosen inert solvent.
- Cool the solution in an ice bath.
- Add the base to the solution.
- Slowly add a stoichiometric equivalent of ethanesulfonyl chloride to the cooled solution with stirring.
- Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

- Quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
- Characterize the purified product by spectroscopic methods (e.g., NMR, IR, and mass spectrometry).



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Caption: Proposed synthesis workflow for **N-(4-ethoxyphenyl)ethanesulfonamide**.

## Biological Activity and Mechanism of Action

As of the date of this publication, no studies on the biological activity or mechanism of action of **N-(4-ethoxyphenyl)ethanesulfonamide** have been found in the public domain.

## Comparison with a Structural Analog: Phenacetin

To provide a contextual framework for potential future research, it is useful to consider the properties of the structurally similar compound, phenacetin (N-(4-ethoxyphenyl)acetamide). Phenacetin was historically used as an analgesic and antipyretic.<sup>[4]</sup> Its analgesic effects are

attributed to its actions on the sensory tracts of the spinal cord.<sup>[4]</sup> It also exhibits a depressant action on the heart, acting as a negative inotrope.<sup>[4]</sup> Phenacetin is metabolized in the body to paracetamol (acetaminophen), which is a clinically relevant analgesic.<sup>[4]</sup> However, phenacetin was withdrawn from the market due to its association with nephropathy (kidney damage) and its potential carcinogenicity.<sup>[4]</sup>

It is crucial to emphasize that the biological profile of phenacetin should not be directly extrapolated to **N-(4-ethoxyphenyl)ethanesulfonamide**. The replacement of the acetamide group with an ethanesulfonamide group can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. Sulfonamides, for instance, are known to have a wide range of biological activities, including antimicrobial, diuretic, and anticancer effects, which are not characteristic of acetamides.

## Future Directions

The significant lack of data on **N-(4-ethoxyphenyl)ethanesulfonamide** presents a clear opportunity for original research. Key areas for investigation include:

- Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route and full spectroscopic characterization of the compound.
- In Vitro Biological Screening: A broad-based screening approach to identify any potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects.
- In Vivo Studies: Should in vitro studies yield promising results, subsequent in vivo studies in animal models would be warranted to assess efficacy and safety.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the structural requirements for any observed biological activity.

## Conclusion

**N-(4-ethoxyphenyl)ethanesulfonamide** is a chemical entity with a confirmed structure but a completely uncharacterized biological profile. This technical guide has summarized the limited available information and proposed a logical synthetic pathway. The stark contrast between the wealth of data for its analog, phenacetin, and the void of information for the title compound highlights a niche for new scientific inquiry. Future research into this compound could

potentially uncover novel biological activities and contribute to the broader understanding of the structure-activity relationships of sulfonamide-containing molecules. Researchers in drug discovery and medicinal chemistry are encouraged to explore the untapped potential of this and other under-investigated small molecules.

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## References

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